Cas no 126118-54-5 (8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-Bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a brominated xanthine derivative with potential applications in medicinal chemistry and biochemical research. Its structural features, including the bromo substituent at the 8-position and the pentyl group at the 7-position, may influence its binding affinity and selectivity toward adenosine receptors or phosphodiesterase enzymes. The compound's purine scaffold provides a versatile framework for further derivatization, making it a valuable intermediate in the synthesis of bioactive molecules. Its well-defined chemical structure ensures reproducibility in research applications, while its moderate lipophilicity may enhance membrane permeability in biological studies. Analytical characterization is facilitated by its distinct spectral properties.
8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
126118-54-5 structure
商品名:8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS番号:126118-54-5
MF:C11H15BrN4O2
メガワット:315.166401147842
CID:5060003

8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質

名前と識別子

    • 8-bromo-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
    • 8-bromo-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
    • 8-bromo-3-methyl-7-pentyl-1,3,7-trihydropurine-2,6-dione
    • 8-bromo-3-methyl-7-pentylpurine-2,6-dione
    • 8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • SBB084848
    • STK562111
    • STL004218
    • ST50218492
    • Z274601974
    • 8-bromo-6-hydroxy-3-methyl-7-pentyl-3,7-dihyd
    • インチ: 1S/C11H15BrN4O2/c1-3-4-5-6-16-7-8(13-10(16)12)15(2)11(18)14-9(7)17/h3-6H2,1-2H3,(H,14,17,18)
    • InChIKey: RNMASMHUOZXZPC-UHFFFAOYSA-N
    • ほほえんだ: BrC1=NC2=C(C(NC(N2C)=O)=O)N1CCCCC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 352
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 67.2

8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0886-0018-4mg
8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
126118-54-5 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F0886-0018-1mg
8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
126118-54-5 90%+
1mg
$54.0 2023-07-28
Chemenu
CM263995-5g
8-Bromo-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
126118-54-5 97%
5g
$856 2021-08-18
Chemenu
CM263995-1g
8-Bromo-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
126118-54-5 97%
1g
$346 2021-08-18
Chemenu
CM263995-10g
8-Bromo-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
126118-54-5 97%
10g
$*** 2023-04-03
Chemenu
CM263995-5g
8-Bromo-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
126118-54-5 97%
5g
$*** 2023-04-03
Life Chemicals
F0886-0018-25mg
8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
126118-54-5 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F0886-0018-50mg
8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
126118-54-5 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F0886-0018-40mg
8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
126118-54-5 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F0886-0018-75mg
8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
126118-54-5 90%+
75mg
$208.0 2023-07-28

8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献

8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報

Introduction to 8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 126118-54-5) and Its Emerging Applications in Chemical Biology

8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, identified by the CAS number 126118-54-5, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the purine derivatives family, which is well-known for its involvement in various physiological processes and its utility as a scaffold for drug development. The presence of bromine, methyl, and pentyl substituents in its molecular structure endows it with distinct chemical reactivity and functional versatility, making it a promising candidate for further exploration in medicinal chemistry and biopharmaceutical research.

The molecular structure of 8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione consists of a purine core with modifications that enhance its pharmacological potential. The bromine atom at the 8-position provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in the synthesis of complex organic molecules. Additionally, the methyl and pentyl groups contribute to the steric and electronic properties of the molecule, influencing its interactions with biological targets.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from purine derivatives. These compounds have shown promise in various preclinical studies as inhibitors of enzymes and receptors involved in cancer progression, inflammation, and infectious diseases. The structural features of 8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione make it an attractive candidate for designing molecules that can modulate these pathways effectively.

One of the most compelling aspects of this compound is its potential as an antitumor agent. Purine derivatives have been extensively studied for their ability to interfere with nucleotide metabolism and DNA replication in cancer cells. The brominated purine analogs are particularly noteworthy due to their enhanced binding affinity to enzymes such as kinases and polymerases. For instance, studies have demonstrated that certain brominated purines can inhibit tyrosine kinases involved in signal transduction pathways that drive tumor growth. The presence of the 3-methyl and 7-pentyl substituents in 8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione may further optimize its binding interactions with these targets.

Furthermore, the tetrahydropyrimidine core of this compound contributes to its stability and bioavailability, which are critical factors for any potential therapeutic application. Computational studies have suggested that the 2-hydroxy group at the 2-position and the 6-carbonyl group at the 6-position play a crucial role in stabilizing the molecule through hydrogen bonding interactions with biological macromolecules.

Recent advancements in drug discovery methodologies have enabled researchers to leverage high-throughput screening (HTS) and structure-based drug design (SBDD) approaches to identify novel bioactive compounds. The structural complexity of 8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione makes it an ideal candidate for these techniques. By integrating experimental data with computational modeling, scientists can refine the structure-function relationships of this compound, leading to more targeted and effective therapeutic agents.

The synthesis of 8-bromo-3-methyl-7-pentyl-tetrahydro-purine-dione involves multi-step organic transformations, including condensation reactions, cyclization, and halogenation processes. The use of advanced synthetic strategies, such as transition-metal-catalyzed reactions, has streamlined the production process, making it more efficient and scalable for industrial applications. These synthetic methodologies are essential for ensuring high purity and yield, which are critical for pharmaceutical-grade materials.

The pharmacokinetic properties of this compound are also under investigation to determine its suitability for clinical development. In vitro studies have begun to elucidate how 8-bromo-xanthine derivative (a related analog) is metabolized within biological systems. Understanding these metabolic pathways is crucial for predicting drug efficacy, toxicity, and potential side effects. Additionally, pharmacokinetic modeling can help optimize dosing regimens to maximize therapeutic benefits while minimizing adverse reactions.

One particularly exciting area of research is the use of 8-bromo-xanthine derivative as a lead compound for developing next-generation antiviral agents. Viruses such as influenza and HIV rely heavily on purine-based nucleotides for their replication cycles。 By inhibiting key enzymes involved in viral nucleotide synthesis or integration, compounds like this could offer novel strategies against these pathogens. Preliminary studies have shown promising results when tested against certain viral strains, suggesting that further development could yield potent antiviral therapies.

The versatility of 8-bromo-xanthine derivative extends beyond oncology and virology; it also shows potential in addressing inflammatory diseases. Chronic inflammation is associated with numerous pathological conditions, including autoimmune disorders and cardiovascular diseases。 Purine derivatives have been reported to modulate inflammatory responses by interacting with receptors such as PPARs (Peroxisome Proliferator-Activated Receptors). The specific substitutions on this molecule may fine-tune its ability to interact with these receptors, thereby reducing inflammation without causing systemic toxicity.

In conclusion, 8-bromo-xanthone derivative (CAS No. 12611854) represents a significant advancement in medicinal chemistry due to its unique structural features и broad spectrum of potential applications。 Its role as an antitumor agent، antiviral agent، и anti-inflammatory agent underscores its importance as a lead compound for future drug development efforts。 As research continues to uncover new biological targets и synthetic methodologies، compounds like this will undoubtedly play a pivotal role in shaping next-generation therapeutics.

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